2-Ethyltetrahydro-4H-pyran-4-one chemical properties and structure
2-Ethyltetrahydro-4H-pyran-4-one chemical properties and structure
An In-depth Technical Guide to 2-Ethyltetrahydro-4H-pyran-4-one: Structure, Properties, and Synthetic Significance
Abstract
2-Ethyltetrahydro-4H-pyran-4-one (CAS No. 36233-82-6) is a substituted heterocyclic ketone belonging to the tetrahydropyran class of compounds. The tetrahydropyran-4-one core is recognized as a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules.[1] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, spectroscopic characteristics, and synthetic utility of 2-Ethyltetrahydro-4H-pyran-4-one. We will delve into its predicted and known properties, propose a logical synthetic route based on established methodologies, and explore its potential applications in drug development and other scientific fields, grounded in the broader context of its parent scaffold's significance.
Core Molecular Identity and Physicochemical Properties
2-Ethyltetrahydro-4H-pyran-4-one is a derivative of tetrahydropyran, a six-membered heterocyclic ring containing one oxygen atom. The presence of a ketone at the 4-position and an ethyl group at the 2-position defines its specific structure and influences its chemical behavior.
Structural and Identification Data
The fundamental identifiers for this compound are crucial for regulatory, procurement, and research documentation purposes.
| Property | Value | Source(s) |
| IUPAC Name | 2-ethyltetrahydro-4H-pyran-4-one | [2] |
| CAS Number | 36233-82-6 | [2][3] |
| Molecular Formula | C₇H₁₂O₂ | [2][3] |
| Molecular Weight | 128.17 g/mol | [2][3] |
| InChI Key | XAFWJZRYRSYZKK-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCC1CC(=O)CCO1 | N/A |
| Physical Form | Liquid | [2] |
| Purity (Typical) | ≥95% | [2][3] |
Physicochemical Properties
While specific experimental data for 2-Ethyltetrahydro-4H-pyran-4-one is not extensively published in peer-reviewed literature, the properties of the parent compound, Tetrahydro-4H-pyran-4-one (THP-4-one), provide a reliable baseline for prediction. The addition of an ethyl group is expected to increase the boiling point and slightly decrease the density and solubility in water.
| Property | Value (for Tetrahydro-4H-pyran-4-one) | Predicted Impact of 2-Ethyl Group | Source(s) |
| Boiling Point | 166 - 167 °C | Increase | [4][5] |
| Density | 1.084 g/mL at 25 °C | Slight Decrease | [4][6] |
| Refractive Index | n20/D 1.452 | Slight Increase | [4] |
| Solubility | Miscible in water; soluble in organic solvents | Decreased water solubility | [6][7] |
Molecular Structure and Spectroscopic Characterization
The structural elucidation of organic molecules is paramount. While specific spectra for this compound are not publicly available, a predictive analysis based on fundamental principles of spectroscopy provides valuable insight for characterization.
2D and 3D Molecular Structure
The molecule consists of a saturated six-membered oxane ring with a carbonyl group at the C4 position and an ethyl substituent at the C2 position. The presence of a stereocenter at C2 means the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
Caption: 2D structure of 2-Ethyltetrahydro-4H-pyran-4-one.
Predicted Spectroscopic Data
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
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Ethyl Group (CH₂CH₃): A triplet around 0.9-1.0 ppm (3H, for the CH₃) and a quartet around 1.4-1.6 ppm (2H, for the CH₂).
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Ring Protons: Complex multiplets between 2.0 and 4.5 ppm. The protons on C2, C3, C5, and C6 would show complex splitting patterns due to diastereotopicity and coupling with each other. The proton at C2 (adjacent to the ethyl group and oxygen) would likely appear as a multiplet around 3.5-4.0 ppm. The protons on C6 (adjacent to oxygen) would be in a similar region, while the protons on C3 and C5 (alpha to the carbonyl) would be shifted downfield to ~2.2-2.6 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display 7 distinct signals.
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Carbonyl Carbon (C=O): A characteristic peak significantly downfield, expected around 205-210 ppm.
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Ring Carbons (C-O): Carbons C2 and C6, being attached to the electronegative oxygen, would appear in the range of 65-80 ppm.
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Ring Carbons (alpha to C=O): Carbons C3 and C5 would be found around 40-50 ppm.
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Ethyl Carbons: The CH₂ carbon would be around 25-30 ppm, and the CH₃ carbon would be the most upfield, around 10-15 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1725 cm⁻¹, characteristic of a saturated ketone.[8]
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C-O-C Stretch: A strong band corresponding to the ether linkage should appear in the 1050-1150 cm⁻¹ region.
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C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
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Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns would involve the loss of the ethyl group (M-29), loss of CO (M-28), and other ring cleavage pathways characteristic of cyclic ketones and ethers.
Synthesis and Reactivity
While a specific patented synthesis for 2-Ethyltetrahydro-4H-pyran-4-one is not readily found, a plausible and efficient route can be designed based on well-established reactions in organic synthesis, such as the Prins cyclization.[9][10]
Proposed Synthetic Workflow: Acid-Catalyzed Prins Cyclization
The Prins reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. This approach provides a direct and stereoselective route to substituted tetrahydropyrans.[9]
Caption: Proposed workflow for the synthesis of 2-Ethyltetrahydro-4H-pyran-4-one.
Detailed Experimental Protocol (Plausible)
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Cyclization: To a stirred solution of pent-1-en-4-ol (1.0 eq) and propionaldehyde (1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, a catalytic amount of a strong acid (e.g., perrhenic acid) is added dropwise.[9] The reaction is monitored by TLC until the starting material is consumed. The reaction is then quenched with a saturated sodium bicarbonate solution.
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Work-up and Isolation of Intermediate: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-ethyltetrahydro-2H-pyran-4-ol intermediate.
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Oxidation: The crude alcohol intermediate is dissolved in dichloromethane. An oxidizing agent such as Dess-Martin periodinane (1.5 eq) is added portion-wise at room temperature. The reaction is stirred until TLC analysis indicates complete conversion of the alcohol to the ketone.
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Final Purification: The reaction mixture is quenched with a solution of sodium thiosulfate. The resulting mixture is filtered, and the filtrate is washed successively with saturated sodium bicarbonate and brine. The organic layer is dried, concentrated, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure 2-Ethyltetrahydro-4H-pyran-4-one.
Chemical Reactivity
The reactivity of 2-Ethyltetrahydro-4H-pyran-4-one is dominated by its ketone functional group.
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Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, hydrides) to form the corresponding tertiary alcohol.
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Enolate Formation: The α-protons on C3 and C5 are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization of the ring.
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Reductive Amination: The ketone can undergo reductive amination with an amine and a reducing agent (e.g., sodium cyanoborohydride) to form substituted aminotetrahydropyrans, which are common motifs in pharmaceuticals.
Applications in Research and Drug Development
The tetrahydropyran (THP) ring is a prevalent structural motif in numerous natural products and approved pharmaceuticals. Its inclusion in a molecule often improves pharmacokinetic properties, such as aqueous solubility and metabolic stability, compared to carbocyclic analogues.[1]
The THP-4-one Scaffold in Medicinal Chemistry
Derivatives of the parent THP-4-one scaffold have demonstrated a wide spectrum of biological activities, making them highly valuable in drug discovery programs.[11]
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Anticancer Activity: Certain pyran derivatives have shown potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting key cell cycle enzymes like Cyclin-Dependent Kinase 2 (CDK2).[1]
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Antimicrobial and Antiviral Properties: The scaffold is a building block for compounds with activity against bacterial, fungal, and viral targets.[6][11]
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Anti-inflammatory and Analgesic Effects: A structurally related compound, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl)methanol, has demonstrated significant anti-inflammatory and analgesic properties in preclinical models.
Caption: Diverse applications of the Tetrahydro-4H-pyran-4-one scaffold.
Role as a Synthetic Intermediate
Beyond its direct biological relevance, 2-Ethyltetrahydro-4H-pyran-4-one serves as a key intermediate. Its use in the flavor and fragrance industry for imparting sweet, fruity, and floral notes is a notable application.[3] In pharmaceutical synthesis, it provides a chiral or achiral building block that can be elaborated into more complex active pharmaceutical ingredients (APIs).
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
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Hazard Identification: The compound is associated with the following hazard statements:
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents. Vendor recommendations for storage temperature range from room temperature to 2-8°C.[2][3]
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
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Conclusion
2-Ethyltetrahydro-4H-pyran-4-one is a valuable heterocyclic compound whose significance is largely derived from the proven utility of the broader tetrahydropyran-4-one scaffold in medicinal chemistry and organic synthesis. While detailed, peer-reviewed experimental data on this specific derivative is sparse, its chemical properties and reactivity can be confidently predicted based on established chemical principles. Its role as a synthetic building block for creating novel therapeutics, agrochemicals, and fragrance components underscores its importance. This guide has synthesized the available information and provided expert-driven predictions to offer a comprehensive technical resource for researchers and drug development professionals working with this versatile chemical entity.
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